![molecular formula C20H16O5 B2370527 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859659-29-3](/img/structure/B2370527.png)
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Description
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one, also known as EBM, is a synthetic compound that belongs to the class of coumarins. It has been extensively studied due to its potential use as a therapeutic agent in the treatment of various diseases. The compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including our compound of interest, have demonstrated potential as anticancer agents. Researchers have investigated their effects on cancer cell lines, such as breast cancer (MCF-7) cells. These compounds may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth . Further studies are needed to elucidate the precise mechanisms and optimize their efficacy.
Anticoagulant Properties
Certain benzofuran derivatives exhibit anticoagulant effects. For instance, 4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one , also known as dicoumarol , is a natural anticoagulant derived from moldy sweet clover. It interferes with blood clotting pathways and has been studied for its potential therapeutic applications.
properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-3-23-16-6-4-5-12-8-18(25-20(12)16)14-10-19(22)24-17-7-11(2)15(21)9-13(14)17/h4-10,21H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADVOANZWDTPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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